molecular formula C7H18N2 B009495 N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine CAS No. 19764-61-5

N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine

Cat. No.: B009495
CAS No.: 19764-61-5
M. Wt: 130.23 g/mol
InChI Key: DJVWTEQJNMZOQF-UHFFFAOYSA-N
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Description

N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine is an organic compound with the molecular formula C7H18N2. It is a derivative of amines and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a dimethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine typically involves the reaction of 2-methylpropylamine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2-methylpropylamine, formaldehyde, and dimethylamine.

    Reaction Conditions: The reaction is conducted in the presence of a catalyst, such as an acid or base, at a temperature range of 50-100°C.

    Product Isolation: The product is isolated through distillation or crystallization techniques.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and high yield of the compound. The industrial process may also include purification steps to remove any impurities and achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form simpler amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. These reactions are usually conducted under an inert atmosphere to prevent unwanted side reactions.

    Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl2) or bromine (Br2) and are carried out in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce simpler amines. Substitution reactions can result in halogenated derivatives or other substituted compounds.

Scientific Research Applications

N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is utilized in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the production of pharmaceuticals and other therapeutic agents.

    Industry: The compound is employed in the manufacture of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine can be compared with other similar compounds, such as:

    2-Amino-2-methyl-1-propanol: This compound has a similar structure but includes a hydroxyl group instead of a dimethylamine moiety.

    N,N-Dimethyl-1,3-propanediamine: This compound has a similar amine structure but with a different arrangement of the carbon chain.

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its combination of an aminomethyl group with a dimethylamine moiety provides distinct reactivity and functionality compared to other similar compounds.

Properties

IUPAC Name

2-N,2-N,3-trimethylbutane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-6(2)7(5-8)9(3)4/h6-7H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVWTEQJNMZOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585480
Record name N~2~,N~2~,3-Trimethylbutane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19764-61-5
Record name N2,N2,3-Trimethyl-1,2-butanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19764-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~2~,N~2~,3-Trimethylbutane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-amino-3-methylbutan-2-yl)dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine
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